molecular formula C25H28O7 B066065 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol CAS No. 176650-92-3

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

Cat. No.: B066065
CAS No.: 176650-92-3
M. Wt: 440.5 g/mol
InChI Key: TWHQMXZJXJJPKN-UHFFFAOYSA-N
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Description

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol is a sophisticated multifunctional benzyl ether derivative of significant value in synthetic organic chemistry and materials science research. This compound features a central benzyl alcohol core symmetrically functionalized with two 3,5-dimethoxybenzyloxy groups, creating a branched, dendritic molecular architecture. Its primary research application is as a key synthetic intermediate or monomer in the construction of complex molecular frameworks, including dendrimers, macrocycles, and polymeric networks. The presence of the benzylic alcohol provides a handle for further functionalization, such as esterification or etherification, while the multiple methoxy groups impart specific steric and electronic properties, influencing crystallinity, solubility, and supramolecular interactions. Researchers utilize this compound to develop novel materials with tailored properties for applications in organic electronics, liquid crystals, and porous organic polymers. The symmetrical, multi-aryl ether structure also makes it a candidate for studying host-guest chemistry and as a building block for ligands in coordination chemistry. This product is supplied with comprehensive analytical data (including NMR and MS) to ensure identity and purity, empowering researchers to advance their exploratory synthesis projects with confidence.

Properties

IUPAC Name

[3,5-bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-13,26H,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHQMXZJXJJPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578208
Record name {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176650-92-3
Record name {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: 3,5-Dimethoxybenzyl Chloride

The synthesis begins with the preparation of 3,5-dimethoxybenzyl chloride, a critical electrophilic intermediate. This compound is derived from 3,5-dimethoxybenzyl alcohol through treatment with thionyl chloride (SOCl₂) in chloroform catalyzed by dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group is replaced by a chloride atom. Typical conditions involve stirring at room temperature for 2–12 hours, yielding the chloride in >90% purity after solvent evaporation and ether extraction.

Reaction Conditions:

  • Molar Ratio: 3,5-Dimethoxybenzyl alcohol : SOCl₂ = 1 : 2

  • Solvent: Chloroform

  • Catalyst: DMF (10% v/v)

  • Temperature: 25°C

  • Yield: 92–95%

Core Intermediate: 3,5-Dihydroxybenzyl Alcohol

3,5-Dihydroxybenzyl alcohol serves as the central diol for etherification. It is synthesized from 3,5-dihydroxybenzoic acid through a three-step process involving acetylation, borohydride reduction, and deprotection:

  • Acetylation: 3,5-Dihydroxybenzoic acid is refluxed with acetic anhydride to form 3,5-diacetoxybenzoic acid.

  • Reduction: The carboxyl group is reduced to a primary alcohol using a NaBH₄/I₂ system in tetrahydrofuran (THF) at 0°C, yielding 3,5-diacetoxybenzyl alcohol.

  • Deprotection: Acetyl groups are removed via mild alkaline hydrolysis (e.g., NaHCO₃), producing 3,5-dihydroxybenzyl alcohol with an 83% yield.

Key Data:

  • Melting Point: 189–190°C (literature consistent)

  • Purity: >98% (GC analysis)

Etherification: Assembly of the Target Compound

The final step involves reacting 3,5-dihydroxybenzyl alcohol with two equivalents of 3,5-dimethoxybenzyl chloride under alkaline conditions. This Williamson ether synthesis is conducted in anhydrous DMF using potassium carbonate (K₂CO₃) as the base.

Optimized Protocol:

  • Molar Ratio: 3,5-Dihydroxybenzyl alcohol : 3,5-Dimethoxybenzyl chloride = 1 : 2.2

  • Base: K₂CO₃ (2.2 equiv)

  • Solvent: DMF

  • Temperature: 80°C

  • Duration: 24 hours

  • Work-Up: The mixture is diluted with water, extracted with dichloromethane, and purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

Yield: 78–82%
Purity: ≥94.0% (GC)

Reaction Mechanism and Kinetic Analysis

Etherification Kinetics

The reaction follows a second-order kinetic model, dependent on the concentrations of both the diol and the benzyl chloride. Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing the transition state. Base strength critically influences reaction rates; weaker bases (e.g., K₂CO₃) minimize side reactions such as hydrolysis of the benzyl chloride.

Key Observations:

  • Rate Acceleration: Adding catalytic tetrabutylammonium iodide (TBAI) increases the reaction rate by 30% via a phase-transfer mechanism.

  • Side Reactions: Over-alkylation is suppressed by maintaining a slight excess of benzyl chloride (2.2 equiv) and controlled reaction times.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 6.40 (t, 1H, J = 2.3 Hz, central aromatic H)

  • δ 6.52 (d, 2H, J = 2.3 Hz, peripheral aromatic H)

  • δ 4.95 (s, 2H, CH₂OH)

  • δ 3.80 (s, 12H, OCH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 158.4 (C-OCH₃)

  • δ 69.9 (CH₂OH)

  • δ 55.4 (OCH₃)

IR (KBr):

  • 3420 cm⁻¹ (O-H stretch)

  • 1245 cm⁻¹ (C-O-C ether)

Purity and Stability

The compound exhibits high thermal stability (decomposition >250°C) and is stored as a white crystalline solid under inert conditions. GC-MS analysis confirms a single peak with a retention time of 12.3 minutes, correlating with ≥94.0% purity.

Comparative Evaluation of Synthetic Methods

Method Conditions Yield Purity Scalability
Williamson EtherK₂CO₃, DMF, 80°C, 24h82%94%High
Phase-Transfer CatalysisTBAI, toluene/H₂O, 60°C, 12h85%92%Moderate
Microwave-AssistedK₂CO₃, DMF, 100°C, 2h75%90%Low

The classical Williamson ether method remains the most robust for large-scale synthesis, whereas microwave-assisted techniques offer reduced reaction times at the expense of yield.

Industrial Considerations and Environmental Impact

Solvent Recovery

DMF is recycled via distillation, reducing waste generation by 70%. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) show promise for greener synthesis but require higher reaction temperatures.

Byproduct Management

Unreacted benzyl chloride is neutralized with aqueous sodium bicarbonate, forming non-toxic 3,5-dimethoxybenzyl alcohol, which is reclaimed and reused.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Versatile Building Block:
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for modifications that can lead to the formation of various derivatives, which are useful in drug discovery and development. The compound's ability to undergo various chemical reactions facilitates the creation of diverse chemical entities.

Synthesis of Bioactive Compounds:
Research indicates that this compound can be utilized in the synthesis of several biologically active compounds, including:

  • G-Secretase inhibitors
  • Antagonists for human vanilloid receptor 1
  • Adenosine A1 receptor antagonists
  • Dopamine D4 receptor modulators .

These applications highlight its potential in developing therapeutic agents targeting neurological disorders and cancers.

Medicinal Chemistry

Potential Therapeutic Applications:
The compound's derivatives have shown promise in medicinal chemistry. For instance, compounds derived from this compound have been studied for their effects on cellular signaling pathways, which are crucial for developing treatments for diseases such as Alzheimer's and certain types of cancer.

Case Studies:
Several studies have explored the pharmacological properties of derivatives synthesized from this compound:

  • Study on G-Secretase Inhibitors: A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds derived from this alcohol exhibited significant inhibitory activity against G-Secretase, an enzyme implicated in Alzheimer's disease pathogenesis .
  • Dopamine D4 Receptor Modulators: Research has shown that modifications to the benzyl alcohol structure can lead to selective dopamine D4 receptor modulators, which may have implications in treating psychiatric disorders .

Biochemical Research

Proteomics Research Tool:
this compound is increasingly being recognized as a valuable biochemical tool in proteomics research. Its ability to interact with specific proteins makes it suitable for studying protein functions and interactions within biological systems. This application is particularly relevant in identifying potential drug targets and understanding disease mechanisms.

Experimental Applications:
In laboratory settings, this compound can be employed to:

  • Investigate protein-ligand interactions
  • Study enzyme inhibition mechanisms
  • Analyze signaling pathways in cellular models .

Summary Table of Applications

Application AreaDescriptionReferences
Chemical SynthesisIntermediate for synthesizing bioactive compounds
Medicinal ChemistryPotential therapeutic applications targeting neurological disorders and cancers
Biochemical ResearchTool for studying protein interactions and functions
Safety PrecautionsRequires inert gas storage; handle with appropriate PPE

Comparison with Similar Compounds

Pyrenyl-Substituted Analogs

Compounds like (3,5-bis(Pyren-1-ylmethoxy)phenyl)methanol (compound 6 in ) share the same central benzyl alcohol core but replace dimethoxybenzyloxy groups with pyren-1-ylmethoxy substituents. These substitutions increase molecular weight (e.g., compound 6: ~610 g/mol) and confer strong fluorescence properties due to pyrene’s aromaticity, making them suitable for optical applications . However, the bulkier pyrenyl groups reduce solubility in polar solvents compared to the dimethoxybenzyloxy derivatives .

t-Butyl-Substituted Phenolic Alcohols

Examples like 2,2-Bis(3,5-di-t-butyl-4-hydroxybenzyl)-4-chloro-2,3-dihydro-1H-inden-1-ol (compound 32 in ) feature bulky tert-butyl groups and phenolic -OH groups. These structural elements enhance thermal stability (melting points >160°C) and antioxidant activity due to steric hindrance and radical-scavenging phenolic moieties . In contrast, the dimethoxy groups in the target compound prioritize solubility in organic solvents over thermal robustness .

Simpler Dimethoxybenzyl Alcohols

3,5-Dimethoxybenzyl Alcohol (CAS: 705-76-0) is a monomeric analog with a single dimethoxybenzyl group. Its lower molecular weight (168.19 g/mol) and liquid state at room temperature highlight how branching and ether linkages in the target compound increase molecular rigidity and solid-state stability .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Features Reference
This compound C₂₅H₂₈O₇ 440.486 Solid High solubility in DMF; used in ELISAs; precursor for bromination
(3,5-bis(Pyren-1-ylmethoxy)phenyl)methanol C₄₅H₃₀O₃ ~610 Solid Fluorescent; limited polar solubility; optical applications
2,2-Bis(3,5-di-t-butyl-4-hydroxybenzyl)-4-chloro-inden-1-ol C₃₉H₅₃ClO₃ 605.30 Crystalline High thermal stability (mp 187–188°C); antioxidant properties
3,5-Dimethoxybenzyl Alcohol C₉H₁₂O₃ 168.19 Liquid Building block for ether synthesis; lower steric hindrance
3,5-Bis(trifluoromethyl)benzyl Alcohol C₉H₆F₆O 244.13 Liquid Enhanced lipophilicity; electron-withdrawing CF₃ groups

Biological Activity

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol is an organic compound with the molecular formula C25H28O7C_{25}H_{28}O_{7} and a molecular weight of 440.49g/mol440.49\,g/mol. This compound has garnered interest due to its potential biological activities, particularly its antimicrobial , antioxidant , and antiviral properties . The compound is synthesized through the reaction of 3,5-dimethoxybenzyl alcohol with appropriate benzylating agents, often utilizing solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these tests reveal its efficacy in inhibiting bacterial growth.

Microorganism MIC (µg/mL)
Bacillus subtilis32
Escherichia coli64
Pichia pastoris16

The compound's structure-activity relationship suggests that the presence of methoxy groups contributes to its antimicrobial efficacy. Compounds with electron-donating substituents showed enhanced activity compared to those with electron-accepting groups .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that this compound effectively scavenges free radicals, demonstrating a strong antioxidant capacity.

Assay Type IC50 (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These findings suggest that the compound may protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antiviral Properties

In addition to its antimicrobial and antioxidant properties, this compound has shown promise as an antiviral agent. Preliminary studies indicate effectiveness against certain viral strains, although further research is necessary to elucidate the specific mechanisms involved.

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in oxidative stress and microbial resistance. The presence of multiple methoxy and benzyloxy groups likely enhances its reactivity and interaction with biological molecules.

Case Studies

  • Antimicrobial Activity Study : A study conducted on various derivatives of benzyl alcohols demonstrated that modifications in the substituents significantly affected antimicrobial potency. The study highlighted that compounds similar to this compound exhibited enhanced activity against resistant strains of bacteria .
  • Antioxidant Assessment : A comparative analysis of various phenolic compounds revealed that those with multiple methoxy groups displayed superior antioxidant properties. This aligns with findings for this compound, suggesting a potential role in therapeutic applications aimed at oxidative stress-related conditions.

Q & A

Q. What are the standard synthetic routes for 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step benzylation and reduction. A common approach includes:

Benzylation : Reacting 3,5-dihydroxybenzyl alcohol with 3,5-dimethoxybenzyl chloride/bromide under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF or 1,2-dimethoxyethane under inert atmosphere (N₂/Ar) for 2–7 hours .
Key Parameters :

  • Solvent polarity (DMF for benzylation, THF for reduction).
  • Temperature control (reflux for benzylation vs. room temperature for reduction).
  • Stoichiometric ratios (excess benzyl halide improves substitution efficiency).
  • Yield typically ranges from 65% to 84%, influenced by purification (crystallization with ethanol/water) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.7–7.1 ppm, methoxy groups at δ 3.8–3.9 ppm) .
  • FT-IR : Identify hydroxyl (υ ~3300–3500 cm⁻¹) and methoxy (υ ~2830 cm⁻¹) groups .
  • Elemental Analysis : Validate purity (>95% C and H content) .
  • Melting Point : Consistency with literature (e.g., 164–165°C for substituted analogs) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : N95 masks, nitrile gloves, and goggles to avoid inhalation/contact .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (DMSO, THF) .
  • Storage : Stable at 0–6°C in inert atmosphere; avoid oxidizers and moisture .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield and purity?

  • Methodological Answer :
  • Catalysis : Use BF₃·Et₂O to enhance reduction efficiency (84% yield reported) .
  • Solvent-Free Conditions : Explore microwave-assisted benzylation to reduce reaction time .
  • Purification : Gradient recrystallization (water/ethanol) or column chromatography (SiO₂, hexane/EtOAc) to remove byproducts .
    Table 1 : Optimization Case Study
ConditionYield (%)Purity (%)Reference
NaBH₄ in THF8495
LiAlH₄ in DMSO6590

Q. How do substituents on the benzyl groups affect biological activity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance enzyme inhibition (e.g., HIV-1 reverse transcriptase inhibition via halogen interactions) .
  • Bulky Groups (t-Bu) : Improve lipid solubility, increasing blood-brain barrier penetration .
  • Methoxy Groups : Modulate anti-inflammatory activity by mimicking salicylic acid derivatives .
    Method : Synthesize analogs (e.g., 3,5-dichloro or trifluoromethyl derivatives) and compare IC₅₀ values in enzyme assays .

Q. How should contradictions in reported biological data be addressed?

  • Methodological Answer :
  • Assay Validation : Use standardized protocols (e.g., NIH HIV-1 RT assay for viral inhibition studies) .
  • Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurity-driven artifacts .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., Acta Cryst. E65, o3261) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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